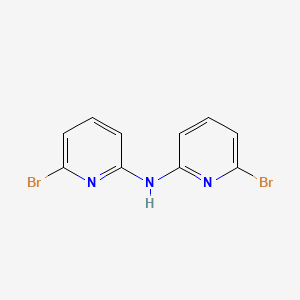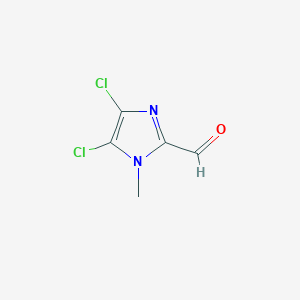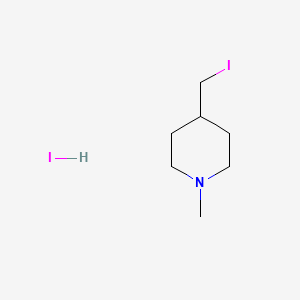
Bis(6-bromopyridin-2-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(6-bromopyridin-2-yl)amine: is a chemical compound with the molecular formula C10H7Br2N3 It is characterized by the presence of two bromine atoms attached to the pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(6-bromopyridin-2-yl)amine typically involves the reaction of 6-bromopyridin-2-amine with suitable reagents under controlled conditions. One common method involves the use of triethylamine and acetyl chloride in a solvent such as dichloromethane. The reaction is carried out at low temperatures to ensure the desired product is obtained .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions: Bis(6-bromopyridin-2-yl)amine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups attached to the pyridine rings .
Scientific Research Applications
Chemistry: Bis(6-bromopyridin-2-yl)amine is used as a building block in the synthesis of more complex organic molecules. It is employed in the preparation of ligands for coordination chemistry and in the development of new materials with specific properties .
Biology and Medicine: In biological and medical research, this compound is investigated for its potential as a pharmacophore in drug design. It is used in the synthesis of compounds with potential anti-HIV activity and other therapeutic applications .
Industry: The compound finds applications in the development of advanced materials, including polymers and catalysts. Its unique chemical properties make it suitable for use in various industrial processes .
Mechanism of Action
The mechanism of action of Bis(6-bromopyridin-2-yl)amine involves its interaction with specific molecular targets. The bromine atoms and the pyridine rings play a crucial role in its reactivity and binding affinity. The compound can form coordination complexes with metal ions, which are essential in various catalytic processes. Additionally, its ability to undergo substitution reactions allows it to be modified for specific applications .
Comparison with Similar Compounds
- 6-Bromopyridin-2-amine
- Bis(6-bromopyridin-2-yl)methylamine
- 2-Amino-6-bromopyridine
Comparison: Compared to similar compounds, it offers greater versatility in chemical synthesis and a broader range of applications in scientific research and industry .
Properties
Molecular Formula |
C10H7Br2N3 |
|---|---|
Molecular Weight |
328.99 g/mol |
IUPAC Name |
6-bromo-N-(6-bromopyridin-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C10H7Br2N3/c11-7-3-1-5-9(13-7)15-10-6-2-4-8(12)14-10/h1-6H,(H,13,14,15) |
InChI Key |
OLFSAJSHGOXXRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)Br)NC2=NC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)pyrimidin-2-yl)methyl benzoate](/img/structure/B13905027.png)
![N-[2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-ethyl]-4-methoxy-benzamide](/img/structure/B13905033.png)




![3-Chloromethylimidazo[5,1-b]thiazole hydrochloride](/img/structure/B13905070.png)





![(2S)-2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B13905082.png)
